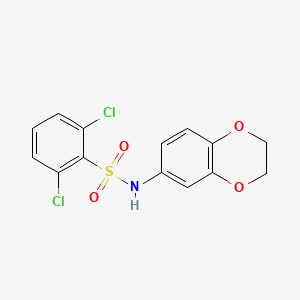

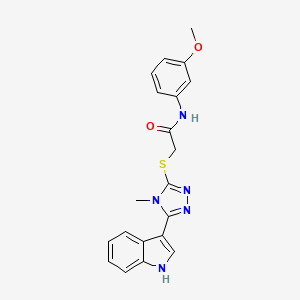

![molecular formula C11H14BrNO3S B3014512 4-[(4-Bromobenzyl)sulfonyl]morpholine CAS No. 950255-96-6](/img/structure/B3014512.png)

4-[(4-Bromobenzyl)sulfonyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(4-Bromobenzyl)sulfonyl]morpholine is a chemical compound with the CAS Number: 950255-96-6. It has a linear formula of C11H14BRNO3S . The compound has a molecular weight of 320.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique

Antimicrobial and Modulating Activity

4-(Phenylsulfonyl) morpholine, a compound related to 4-[(4-Bromobenzyl)sulfonyl]morpholine, has been studied for its antimicrobial properties. It has shown modulating activity against standard and multi-resistant strains of various bacteria and fungi, including Staphylococcus aureus and Candida species. The study highlighted its potential in combination therapies, particularly with amikacin against Pseudomonas aeruginosa, where it significantly reduced the minimum inhibitory concentration (MIC) of amikacin (Oliveira et al., 2015).

Antibacterial Properties

Another study synthesized derivatives of 4-(2-(N-(2-chlorobenzyl/4bromobenzyl)arylsulfamoyl)ethyl)morpholine and evaluated their antibacterial activity. These compounds exhibited significant inhibitory action against gram-negative bacterial strains, including E. coli and B. subtilis, indicating the potential of 4-bromobenzyl sulfonyl morpholine derivatives as antibacterial agents (Aziz‐ur‐Rehman et al., 2016).

Inhibition of Carbonic Anhydrases

Compounds with structural similarities to this compound have been tested as inhibitors of carbonic anhydrase isoenzymes. These aromatic sulfonamides showed varying inhibitory activities against different isoenzymes, with some exhibiting nanomolar half maximal inhibitory concentration (IC50) values. This indicates the potential use of this compound in the development of inhibitors for specific carbonic anhydrase isoenzymes (Supuran et al., 2013).

Molecular Structure and Crystallography

The molecular structure and crystallography of compounds structurally related to this compound have been extensively studied. These studies provide valuable insights into the molecular conformations, interactions, and stability of such compounds, which are crucial for understanding their biochemical and pharmacological properties (Kumar et al., 2012).

Antimicrobial and Molecular Docking Study

A series of new sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, were synthesized and assessed for their antimicrobial properties. Molecular docking studies were conducted to predict the affinity and orientation of these compounds at the active enzyme site. The results indicated potent antimicrobial activity, particularly against bacterial strains and fungi, with some derivatives showing promising activity in MIC range (Janakiramudu et al., 2017).

Synthesis and Reactions

Studies have also focused on the synthesis and reactions of compounds containing the morpholine group. These include the formation of benzothiophene dioxides and the synthesis of bromo-1,2-dihydroisoquinolines, indicating the versatility and reactivity of morpholine-based compounds in organic synthesis (Luo et al., 2015), (He et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(4-bromophenyl)methylsulfonyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJQFTUWMFCQHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

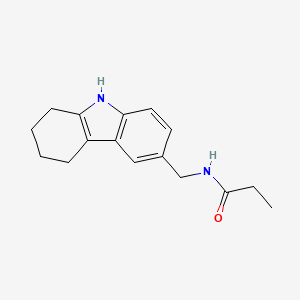

![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)

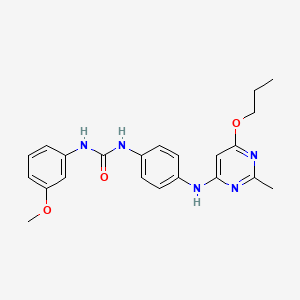

![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3014436.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)

![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)

![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)